molecular formula C18H18F2N6O2S B2928948 4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171090-96-2

4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2928948
CAS No.: 1171090-96-2
M. Wt: 420.44
InChI Key: HBLUNKDBFZDPFC-UHFFFAOYSA-N
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Description

4-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a 1H-pyrazole at position 6, and a piperazine moiety at position 4. The piperazine ring is further functionalized with a 2,5-difluorophenylsulfonyl group. This structural configuration is characteristic of kinase inhibitors, particularly targeting tropomyosin receptor kinase (TRK), as evidenced by patents describing derivatives with similar scaffolds for cancer treatment .

Key structural attributes influencing its pharmacological profile include:

  • Pyrimidine core: Serves as a hinge-binding motif in kinase active sites.
  • 1H-Pyrazole substituent: May contribute to π-π stacking or hydrogen bonding in the ATP-binding pocket.

Properties

IUPAC Name

4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c1-13-22-17(12-18(23-13)26-6-2-5-21-26)24-7-9-25(10-8-24)29(27,28)16-11-14(19)3-4-15(16)20/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLUNKDBFZDPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H25F2N5O2SC_{20}H_{25}F_2N_5O_2S with a molecular weight of 437.5 g/mol. Its structure features a piperazine moiety, which is often associated with various biological activities, including enzyme inhibition and antimicrobial effects.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrimidine derivatives in combating malaria. For instance, compounds similar to our target have been evaluated for their inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6. These kinases are essential for the survival of Plasmodium falciparum, the causative agent of malaria. The compound's structural analogs demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating strong potential as antimalarial agents .

Anticancer Properties

The compound's biological activity extends to anticancer applications. Compounds containing similar structural motifs have shown efficacy against various cancer cell lines. For example, imidazopyridine derivatives have exhibited low micromolar GI50 values against multiple cancer types, suggesting that modifications to the pyrimidine structure can enhance anticancer activity . The ability to inhibit tubulin polymerization also points toward potential applications in cancer treatment by disrupting mitotic processes in cancer cells.

Enzyme Inhibition

The sulfonamide group present in the compound is known for its role in enzyme inhibition. Studies have reported that related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets for treating conditions like Alzheimer's disease and urinary tract infections respectively . The biological activity against these enzymes suggests that our target compound may also possess similar properties.

Table 1: Biological Activity Summary

Activity TypeTarget/MechanismIC50/EC50 ValuesReferences
AntimalarialPfGSK3, PfPK6Nanomolar range
AnticancerVarious cancer cell linesLow micromolar
Enzyme InhibitionAChE, UreaseSignificant inhibition

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Structural Features Key Differences Hypothesized Impact
Target Compound : 4-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine - 2,5-Difluorophenylsulfonyl
- 2-Methylpyrimidine
- 6-(1H-Pyrazole)
N/A Optimized for TRK inhibition via fluorinated aryl group and pyrazole-mediated interactions.
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine - 2,5-Dimethoxyphenylsulfonyl
- 2-Methylpyrimidine
- 6-Trifluoromethyl
- Methoxy (electron-donating) vs. fluoro (electron-withdrawing)
- Trifluoromethyl replaces pyrazole
Reduced binding affinity due to methoxy groups; trifluoromethyl may enhance lipophilicity but limit polar interactions.
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1171383-93-9) - Benzylsulfonyl
- Unsubstituted pyrimidine
- 6-(1H-Pyrazole)
- Benzyl (hydrophobic) vs. difluorophenyl
- No methyl on pyrimidine
Increased lipophilicity may improve membrane permeability but reduce selectivity.
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine - 1-Methylimidazole sulfonyl
- 6-Trifluoromethyl
- Imidazole (hydrogen-bond donor) vs. difluorophenyl
- Trifluoromethyl vs. pyrazole
Imidazole may introduce polar interactions, but trifluoromethyl could reduce solubility.

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2,5-difluorophenyl group in the target compound likely enhances binding to TRK kinases compared to the 2,5-dimethoxyphenyl analog , as fluorine’s electronegativity strengthens hydrophobic and dipole interactions in the kinase pocket.
  • Methoxy groups in the dimethoxyphenyl analog may reduce potency due to steric hindrance and electron-donating effects, which are less favorable for ATP-competitive inhibition .

The trifluoromethyl group in the dimethoxyphenyl and imidazole analogs may enhance metabolic stability but reduce aqueous solubility.

Role of Heterocyclic Moieties :

  • The 1H-pyrazole in the target compound and benzylsulfonyl analog may facilitate π-π stacking with aromatic residues in the kinase active site, a feature absent in trifluoromethyl-substituted analogs.
  • The imidazole sulfonyl group in ’s compound could introduce hydrogen-bonding interactions, but its smaller size compared to difluorophenyl may limit hydrophobic anchoring.

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